6-Methoxy-5-methyl-1H-indole
Overview
Description
“6-Methoxy-5-methyl-1H-indole” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
Molecular Structure Analysis
The molecular formula of “6-Methoxy-5-methyl-1H-indole” is C9H9NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, 5-methoxyindole was treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 1- (phenylsulfonyl)indole and 5-methoxy-1- (phenylsufonyl)indole .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, 5-Methoxyindole has a melting point of 52-55 °C, a boiling point of 176-178 °C/17 mmHg, and is insoluble in water .
Scientific Research Applications
Antioxidant and Cytotoxicity Properties
6-Methoxytetrahydro-β-carboline derivatives, including 6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, exhibit moderate antioxidant properties. These derivatives, produced via the Maillard reaction, also show varying levels of cytotoxicity against non-tumor cell lines, suggesting potential for therapeutic applications (Goh et al., 2015).
Therapeutic Potential in Cognitive Disorders
A derivative, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, shows promise as a treatment for cognitive disorders. Its high affinity and selectivity for the 5-HT6 receptor, combined with robust preclinical efficacy, underscore its potential therapeutic value (Nirogi et al., 2017).
Role in Maillard Reaction and Characterization
Further research into 6-methoxytetrahydro-β-carboline derivatives, including mass spectrometry studies, has been crucial for optimizing reaction conditions and understanding the compounds' characteristics (Goh, Mordi, & Mansor, 2015).
Structural Analysis and Molecular Docking
Studies involving vibrational and electronic profiling, as well as molecular docking, have been conducted on indole derivatives like 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. These analyses provide insights into the compounds' optimized geometry and inter/intra-molecular interactions (Haress et al., 2016).
Photophysical Studies
The photophysics of related compounds like 5-Methoxyindole have been explored, offering evidence for two classes of exciplexes and insights into fluorescence quenching mechanisms (Hershberger & Lumry, 1976).
Conformational Studies
Research on the influence of methoxy group position on indole conformers adds to the understanding of molecular properties and stability, highlighting the significance of the methyl group position on the presence of different conformers (Wilke et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-5-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUQQIYVHISYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600098 | |
Record name | 6-Methoxy-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-5-methyl-1H-indole | |
CAS RN |
1071973-95-9 | |
Record name | 6-Methoxy-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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